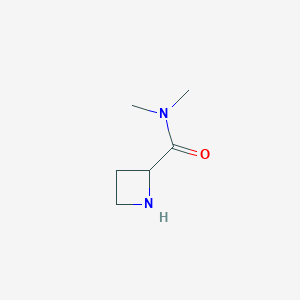

N,N-dimethylazetidine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

N,N-dimethylazetidine-2-carboxamide |

InChI |

InChI=1S/C6H12N2O/c1-8(2)6(9)5-3-4-7-5/h5,7H,3-4H2,1-2H3 |

InChI Key |

MZSZTPCVGHBDNX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1CCN1 |

Origin of Product |

United States |

Chemical Reactivity, Reaction Mechanisms, and Transformations

Ring-Opening Reactions of Azetidine (B1206935) Systems

The significant ring strain energy of azetidines, approximately 25.4 kcal/mol, is a primary driver of their reactivity, making them more reactive than their five-membered pyrrolidine (B122466) counterparts but generally more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org This strain can be relieved through reactions that involve the cleavage of one of the ring's C-N or C-C bonds.

The ring-opening of azetidine systems can be initiated by nucleophiles. For the reaction to proceed, the nitrogen atom of the azetidine ring often needs to be activated, for instance, by protonation or conversion into a quaternary ammonium (B1175870) salt, which creates a better leaving group. magtech.com.cn The subsequent nucleophilic attack typically follows an S_N2-type mechanism, leading to inversion of stereochemistry at the site of attack.

In unsymmetrically substituted azetidines like N,N-dimethylazetidine-2-carboxamide, the regioselectivity of the nucleophilic attack is a critical aspect. For azetidines bearing an unsaturated substituent, such as a carboxamide group at the C2 position, electronic effects tend to dominate. magtech.com.cn The carboxamide group can stabilize an adjacent partial positive charge in the transition state. Consequently, nucleophilic attack is directed to the C2 carbon, leading to the cleavage of the C2-N bond. magtech.com.cn Studies on the related aziridine-2-carboxamides have also shown that they undergo regioselective ring-opening with various nucleophiles. nih.govnih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of 2-Substituted Azetidines

| Substituent at C2 | Favored Site of Nucleophilic Attack | Controlling Factor |

| Alkyl | C4 (less substituted carbon) | Steric Hindrance |

| Aryl, Carboxamide, Carboxylate | C2 (carbon bearing the substituent) | Electronic Effects (stabilization of transition state) |

This table is generated based on principles outlined in the referenced literature. magtech.com.cn

The considerable ring strain in the azetidine ring is the fundamental reason for its susceptibility to ring-opening reactions that are not observed in less strained systems like pyrrolidines. rsc.orgrsc.org This inherent strain lowers the activation energy for reactions that involve ring cleavage. For example, the formation of azetidinium ylides, which are intermediates in rearrangement reactions, is facilitated by the relief of ring strain. researchgate.net The reactivity is a balance; while the ring is strained enough to react, it is also stable enough to be a versatile synthetic building block under many conditions. rsc.orgrsc.org This unique characteristic allows for chemical transformations to be triggered under specific conditions, such as the presence of a Lewis acid or upon quaternization of the ring nitrogen. magtech.com.cn

Rearrangement Reactions (e.g., Sommelet-Hauser Rearrangement, Schmidt Reaction)

Azetidinium salts are known to undergo various rearrangement reactions, which often involve the cleavage and formation of multiple bonds, driven by the release of ring strain.

The Sommelet-Hauser rearrangement is a classic reaction of certain benzyl (B1604629) quaternary ammonium salts, which proceeds through a rsc.orgbyjus.com-sigmatropic rearrangement of an ammonium ylide. wikipedia.orgdalalinstitute.com Studies on N-benzyl azetidine-2-carboxylic acid ester-derived ammonium salts have demonstrated that they undergo this rearrangement. researchgate.netrsc.org The inherent ring strain of the four-membered ring facilitates the formation of the required ylide intermediate and accelerates the rate of the rearrangement. researchgate.net For an N-benzyl derivative of this compound, a similar rearrangement would be anticipated, leading to the formation of a new C-C bond at the ortho position of the benzyl group.

Table 2: Comparison of Rearrangement Reactions in Cyclic Ammonium Salts

| Rearrangement | Reactant Type | Key Intermediate | Influence of Azetidine Ring |

| Sommelet-Hauser | N-Benzyl Azetidinium Salt | Ammonium Ylide | Ring strain enhances ylide formation and reaction rate. researchgate.net |

| Stevens | Azetidinium Salt | Ammonium Ylide | Often competes with Sommelet-Hauser rearrangement. rsc.org |

The Schmidt reaction is another significant rearrangement that typically involves the reaction of an azide (B81097) with a carbonyl compound or a carbocation under acidic conditions, resulting in the expulsion of nitrogen gas. pressbooks.pub While direct application to this compound is not extensively documented, intramolecular versions of the Schmidt reaction are known. researchgate.net For instance, if a suitable precursor containing both an azide and the azetidine moiety could be synthesized, an intramolecular Schmidt reaction could potentially lead to ring-expanded products or other complex heterocyclic systems. The reaction generally proceeds by the migration of an alkyl or aryl group to a nitrogen atom.

Carboxamide Functionality Reactivity (e.g., Nucleophilic Acyl Substitution)

The N,N-dimethylcarboxamide group at the C2 position exhibits its own characteristic reactivity, primarily nucleophilic acyl substitution. In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. pressbooks.publibretexts.org Subsequently, the leaving group (in this case, a dimethylamide anion or its protonated form) is expelled, regenerating the carbonyl group. masterorganicchemistry.com

However, amides are the least reactive among the common carboxylic acid derivatives towards nucleophilic acyl substitution. pressbooks.pubmasterorganicchemistry.com This reduced reactivity is due to the electron-donating resonance effect of the nitrogen atom, which decreases the electrophilicity of the carbonyl carbon. Furthermore, the dimethylamide anion (R₂N⁻) is a very strong base and therefore a poor leaving group. masterorganicchemistry.com Consequently, reactions such as hydrolysis or conversion to other carboxylic acid derivatives typically require harsh conditions (e.g., strong acid or base and high temperatures) or activation of the carbonyl group. For example, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the conversion of carboxylic acids to amides by first converting the hydroxyl into a better leaving group; a similar principle of activation would be needed to make the amide group itself more reactive. libretexts.org

Table 3: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Derivative | Leaving Group | Basicity of Leaving Group | Reactivity |

| Acyl Chloride | Cl⁻ | Very Weak | Highest |

| Acid Anhydride | RCOO⁻ | Weak | High |

| Ester | RO⁻ | Strong | Moderate |

| Amide | R₂N⁻ | Very Strong | Lowest |

This table illustrates the general reactivity trend based on the basicity of the leaving group. pressbooks.pubyoutube.com

Mechanistic Investigations of Azetidine-Mediated Processes

Understanding the mechanisms of reactions involving azetidines is crucial for predicting their outcomes and designing new synthetic strategies. Modern computational and experimental techniques are frequently employed for these investigations.

Density Functional Theory (DFT) calculations have been used to better understand the parameters that govern the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions. These studies help to rationalize the observed experimental selectivities.

For rearrangement reactions, mechanistic studies, including isotopic labeling, have been essential. In the Sommelet-Hauser rearrangement of azetidine derivatives, structural and mechanistic studies have been conducted to clarify the reactivity differences between diastereomeric salts and to understand the competition with the Stevens rearrangement. rsc.org

Electrochemical analysis has also emerged as a tool for probing reaction mechanisms. For instance, in the electrocatalytic synthesis of azetidines via intramolecular hydroamination, kinetic analysis helped to identify the rate-determining step of the process. While not directly studying this compound, these advanced mechanistic approaches provide a framework for investigating its complex reactivity and that of other novel azetidine derivatives. rsc.org

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is utilized to determine the precise structure and properties of N,N-dimethylazetidine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the azetidine (B1206935) ring and the N,N-dimethylamide group. The chemical shifts are influenced by the electronic environment and the rigid four-membered ring structure. oregonstate.edumsu.edulibretexts.org Protons on carbons adjacent to the nitrogen atom and the carbonyl group are typically shifted downfield. libretexts.org For instance, in a related compound, 1-(4-(5,7-Difluoro-3-methyl-4-oxo-1,4-dihydroquinolin-2-yl)phenyl)-N,N-dimethylazetidine-2-carboxamide, specific proton signals have been assigned, although the exact shifts for the parent compound require dedicated analysis. acs.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, allowing for clear distinction between the carbonyl carbon, the azetidine ring carbons, and the methyl carbons of the dimethylamino group. hmdb.canp-mrd.orgoregonstate.edu The carbonyl carbon typically appears significantly downfield.

Below is an interactive table summarizing typical NMR data for azetidine-containing compounds.

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Azetidine Ring CH₂) | 2.0 - 4.0 | Influenced by substituents and ring puckering. |

| ¹H (Azetidine Ring CH) | 3.5 - 5.0 | The α-proton is typically deshielded by the carbonyl and nitrogen. |

| ¹H (N-CH₃) | 2.5 - 3.5 | Can show distinct signals due to restricted rotation around the C-N bond. |

| ¹³C (Azetidine Ring CH₂) | 30 - 50 | |

| ¹³C (Azetidine Ring CH) | 50 - 70 | The α-carbon signal is shifted downfield. |

| ¹³C (C=O) | 165 - 180 | Characteristic chemical shift for amide carbonyls. |

| ¹³C (N-CH₃) | 30 - 40 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. beilstein-journals.org This is a critical step in confirming the identity of a newly synthesized compound. For example, HRMS has been used to confirm the composition of various complex molecules containing the this compound moiety. acs.orgualg.pt

Other MS Techniques: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to analyze the compound in complex mixtures and to study its fragmentation behavior. researchgate.netuni-freiburg.de The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Tandem mass spectrometry (MS/MS) can further isolate and fragment specific ions to gain even more detailed structural insights. nih.gov

Fourier Transform-Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. researchgate.netrjpn.orgvliz.be

Key characteristic absorption bands would include:

C=O stretch: A strong absorption band typically in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl group. researchgate.net

C-N stretch: The stretching vibration of the carbon-nitrogen bonds in the azetidine ring and the amide group would appear in the fingerprint region.

C-H stretch: Absorption bands corresponding to the stretching of C-H bonds in the aliphatic azetidine ring and the methyl groups are expected around 2850-3000 cm⁻¹. rjpn.org

The precise positions of these bands can provide subtle information about the molecular structure and environment. japer.in

Conformational Studies

The four-membered azetidine ring imposes significant constraints on the conformation of this compound and peptides containing this moiety.

Peptide Bond Orientation in Azetidine-Containing Peptides

The incorporation of azetidine-2-carboxylic acid, the parent amino acid of this compound, into peptides has a profound impact on the orientation of the peptide bonds. The constrained nature of the four-membered ring influences the accessible dihedral angles (phi and psi) of the peptide backbone, thereby dictating the secondary structure. nih.govuliege.be

Studies on tetrapeptides containing L-azetidine-2-carboxylic acid have shown that the presence of the azetidine ring can perturb the typical peptide secondary structure. nih.govumich.edu For instance, in some cases, the introduction of an azetidine residue can lead to a mix of cis and trans peptide bonds, whereas in others, it can favor an all-cis conformation, leading to structures like a left-handed helix. nih.gov This contrasts with peptides containing proline, which also influences peptide bond conformation but in a different manner. The substitution of azetidine-2-carboxylic acid for proline can affect the macromolecular structure primarily through steric effects rather than by altering the main chain conformation significantly. umich.edu

Impact of Ring Strain on Conformation

The inherent ring strain in the four-membered azetidine ring is a major determinant of its conformation and the conformation of molecules containing this ring. nih.gov This strain can lead to unique chemical reactivity and defined three-dimensional structures. researchgate.net In cyclic peptides, the azetidine ring can encourage less stable conformations, such as an all-trans arrangement of amide bonds, which might not be readily accessible in more flexible systems. researchgate.netnih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the three-dimensional structures and dynamic behavior of molecules over time. utupub.fiutwente.nl These methods have become invaluable for understanding the conformational flexibility of complex organic molecules like N,N-dimethylazetidine-2-carboxamide. utupub.fi

MD simulations treat molecules as a collection of atoms whose motions are governed by the laws of classical mechanics. utwente.nl By solving Newton's equations of motion for the system, a trajectory of atomic positions and velocities is generated, offering a view of the molecule's behavior at an atomic scale. nih.gov For a molecule such as this compound, these simulations can elucidate the conformational landscape of the strained four-membered azetidine (B1206935) ring and the rotational freedom of the N,N-dimethylcarboxamide substituent. The choice of a force field, such as AMBER or OPLS, is critical for accurately describing the interatomic forces. utupub.fi

Key research findings from MD simulations on related structures include:

Conformational Stability: Simulations can determine the most stable conformations of the molecule in different environments, such as in a vacuum or solvated in water. The inherent ring strain of the azetidine core significantly influences its preferred geometry.

Dynamic Behavior: MD studies reveal the flexibility of the molecule, including the puckering of the azetidine ring and the rotation around the amide C-N bond. These dynamics are crucial for how the molecule adapts its shape to fit into a receptor's binding site.

Interaction Stability: When docked into a receptor, MD simulations are frequently employed to assess the stability of the predicted binding pose. oatext.com By simulating the ligand-receptor complex over nanoseconds, researchers can verify if key interactions, like hydrogen bonds, are maintained, thus validating the docking results. utupub.fioatext.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nrel.govresearchgate.net These methods are used to calculate optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern chemical behavior. nih.govphyschemres.org

For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or def2-TZVP, can predict its fundamental properties. nrel.govnih.gov The calculations yield crucial data points that help in characterizing the molecule.

| Mulliken Atomic Charges | The partial charge distributed on each atom in the molecule. nrel.gov | Helps identify nucleophilic (negative charge) and electrophilic (positive charge) centers, predicting sites for potential intermolecular interactions like hydrogen bonding. |

These quantum calculations are essential for corroborating experimental data and for providing a theoretical foundation for the molecule's observed chemical and biological activities. nih.gov

Ligand-Receptor Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.comresearchgate.net This technique is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. mdpi.com For this compound, docking studies can reveal how it or molecules containing this moiety might interact with specific biological targets.

The process involves placing the ligand into the active site of a receptor in various conformations and using a scoring function to estimate the binding affinity for each pose. mdpi.com While specific docking studies for the isolated this compound are not prevalent, this moiety is a key component in larger molecules that have been subjects of such studies. For instance, indole-2-carboxamide and quinolone derivatives have been extensively studied as inhibitors of targets like Factor Xa and fructose-1,6-bisphosphatase (FBPase). acs.orgfrontiersin.orgmdpi.com

A docking study of a molecule containing the this compound fragment would typically identify the following interactions:

Hydrogen Bonding: The carbonyl oxygen of the carboxamide group is a primary hydrogen bond acceptor.

Hydrophobic Interactions: The azetidine ring and the N-dimethyl groups can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket.

Conformational Adaptation: The flexibility of the azetidine ring and the amide bond allows the ligand to adopt a conformation that maximizes favorable interactions within the binding site.

Table 2: Potential Ligand-Receptor Interactions for this compound Moiety

| Interacting Ligand Group | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Carboxamide Oxygen | Hydrogen Bond Acceptor | Glycine, Serine, Threonine, Tyrosine |

| Azetidine Ring CH₂ Groups | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

These predictive studies guide the synthesis of new analogs by suggesting modifications that could enhance binding affinity and selectivity. mdpi.com

Structure-Activity and Structure-Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are cornerstones of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity or physicochemical properties.

The this compound moiety has been incorporated into larger molecular scaffolds to modulate their properties. SAR studies on related compounds reveal key insights:

Metabolic Stability: In the development of quinolone-based antitubercular agents, the this compound side chain was introduced to explore the side chain SAR and enhance metabolic stability. acs.org

Conformational Constraint and Potency: In a study of lysergamide (B1675752) analogues, replacing the flexible N,N-diethylamide group of LSD with a more rigid dimethylazetidine ring was used to map the optimal binding conformation. nih.gov The stereochemistry of the azetidine ring was found to be critical, with the (S,S)-trans-dimethylazetidine derivative showing the highest potency, demonstrating that subtle structural changes can lead to significant differences in biological activity. nih.gov

Systematic Modification: In the optimization of inhibitors, the azetidine carboxamide group can be systematically modified. For example, altering the substituents on the azetidine ring or changing the amide substitution can be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties like solubility and cell permeability.

Table 3: Summary of SAR/SPR Insights from Azetidine Carboxamide Analogs

| Structural Modification | Observed Effect | Reference |

|---|---|---|

| Introduction of the azetidine carboxamide moiety | Enhanced metabolic stability in quinolone series. | acs.org |

| Variation of azetidine ring stereochemistry | Drastically altered receptor binding affinity and functional potency. | nih.gov |

| Substitution on the azetidine ring | Can be used to modulate pharmacokinetic properties. | researchgate.net |

These studies underscore the utility of the azetidine carboxamide scaffold as a valuable building block in drug design, allowing for the precise tuning of molecular properties to achieve a desired biological effect.

Research in Biological and Biochemical Contexts

Enzyme Inhibition Mechanisms

The ability of N,N-dimethylazetidine-2-carboxamide-containing molecules to inhibit enzymes is a key area of investigation. This inhibition can occur through various mechanisms, targeting different classes of enzymes.

N-terminal nucleophile (Ntn) hydrolases are a superfamily of enzymes that cleave amide bonds. plos.orgnih.govsrce.hr These enzymes are activated through an autocatalytic process that exposes a catalytic nucleophile—a serine, threonine, or cysteine—at the N-terminus of one of the resulting protein fragments. nih.govsrce.hr Cysteine Ntn-hydrolases, in particular, utilize a cysteine residue as the key nucleophile in their catalytic activity. plos.orgnih.gov The proposed mechanism for these enzymes involves the N-terminal catalytic residue, in its neutral form, initiating a proton transfer to its own alpha-amino group. plos.org This is followed by a nucleophilic attack on the substrate's carbonyl carbon, leading to the formation of a tetrahedral intermediate. plos.org Computational studies have suggested the existence of a chair-like transition state during this process. nih.govresearchgate.net The understanding of this catalytic cycle provides a basis for designing inhibitors.

While direct studies on this compound inhibiting human N-acyl-alpha-amino-acid amidohydrolase (hNAAA) were not found in the provided search results, the investigation of Ntn-hydrolase mechanisms is crucial for the rational design of inhibitors that might incorporate this azetidine (B1206935) scaffold.

Janus Kinase (JAK) Inhibition: The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyk2—are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling via the JAK-STAT pathway. openaccessjournals.comnih.govmdpi.com The discovery of the JAK2 V617F mutation in myeloproliferative neoplasms has made JAK2 a significant therapeutic target. nih.gov Inhibitors targeting JAKs have been developed for various inflammatory diseases and cancers. nih.gov Some inhibitors are designed to be selective for certain JAK family members, such as targeting JAK1 and JAK2 while sparing JAK3 to potentially reduce immunosuppressive effects. openaccessjournals.com For instance, the JAK1/2 inhibitor LY3009104 (also known as INCB 28050) demonstrates this selectivity. openaccessjournals.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC). mdpi.compensoft.netwjgnet.com Consequently, EGFR tyrosine kinase inhibitors (TKIs) are a major class of anticancer drugs. mdpi.comwjgnet.com These inhibitors typically work by binding to the ATP-binding site in the kinase domain, thereby blocking its activity. mdpi.comnih.gov Resistance to first and second-generation EGFR TKIs can arise from secondary mutations, which has spurred the development of next-generation inhibitors. nih.gov

Molecules incorporating the this compound moiety have been explored as components of kinase inhibitors. The azetidine ring can serve as a rigid scaffold to orient other functional groups for optimal binding to the kinase active site.

Enzyme inhibitors can be broadly classified as either reversible or irreversible. aklectures.comucl.ac.uk

Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate. aklectures.comlibretexts.org This class is further divided into competitive, non-competitive, and uncompetitive inhibitors, depending on whether they bind to the active site, an allosteric site, or the enzyme-substrate complex, respectively. aklectures.comucl.ac.uk

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. ucl.ac.uklibretexts.org

The nature of inhibition—reversible or irreversible—is a critical factor in drug design. While irreversible inhibitors can offer prolonged efficacy, reversible inhibitors may provide a better safety profile due to their transient binding. ucl.ac.uk Carbamates, for example, are generally considered reversible inhibitors of acetylcholinesterase. nih.gov The design of molecules containing this compound would take into account the desired mode of inhibition for a specific therapeutic target.

Molecular Target Identification Methodologies (e.g., Chemical Proteomics, Affinity Purification)

Identifying the molecular targets of a bioactive small molecule is a fundamental step in drug discovery. rsc.org

Chemical proteomics is a powerful discipline that uses chemical probes to study protein function and small molecule-protein interactions on a proteome-wide scale. nih.govresearchgate.neteu-openscreen.eu It is an unbiased approach applicable to various biological samples. nih.gov

Affinity purification is a common and central technique within chemical proteomics. rsc.orgnih.gov This method involves immobilizing a small molecule (the "bait") onto a solid support, such as beads, to create an affinity matrix. nih.gov This matrix is then incubated with a cell lysate, and proteins that bind to the bait molecule are "pulled down" and subsequently identified, often using mass spectrometry. nih.goveuropeanreview.org To overcome challenges like non-specific binding, various strategies have been developed, including the use of photo-affinity probes that form a covalent bond with the target upon light activation. europeanreview.org These methodologies are essential for elucidating the mechanism of action of novel compounds, including those derived from this compound.

Ligand Design and Optimization Strategies

The design and optimization of ligands are crucial for improving their potency, selectivity, and pharmacokinetic properties.

A key strategy in ligand design is the creation of conformationally restricted analogues. By reducing the flexibility of a molecule, it can be locked into a bioactive conformation, which can lead to enhanced binding affinity for its target. nih.gov The azetidine ring in this compound is an example of a rigid scaffold that can be incorporated into molecules to achieve this conformational constraint. nih.govresearchgate.net This approach has been used to model the active conformations of other biologically active molecules. nih.gov The synthesis of such conformationally constrained building blocks is an active area of research in medicinal chemistry. acs.org

Scaffolding for Modulating Receptor Interactions (e.g., Serotonin (B10506) 5-HT2A Receptor Interactions)

The rigid, four-membered ring of the azetidine core is a valuable structural motif in medicinal chemistry, serving as a conformational constraint or scaffold. This property is exploited to design molecules with specific three-dimensional shapes to enhance binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs). nih.gov The serotonin 5-HT2A receptor, a GPCR involved in various physiological and cognitive processes, is a prominent target for such rationally designed ligands. wikipedia.orgmdpi.com

Research into potent hallucinogenic agents like N,N-diethyllysergamide (LSD) has utilized azetidine-based structures to probe the ligand-receptor binding pocket. The N,N-diethylamide group of LSD is crucial for its high affinity and activity at the 5-HT2A receptor. To understand the optimal orientation of this group for receptor binding, conformationally restricted analogues have been synthesized. researchgate.net In this context, the N,N-dimethylazetidine moiety, as found in this compound, serves as a rigid scaffold that mimics the N,N-dialkylamide functionality.

Studies on lysergamides prepared from isomeric forms of 2,4-dimethylazetidine (B2808748) have provided significant insights. These dimethylazetidine moieties act as rigid analogues of the more flexible diethylamine (B46881) group. researchgate.net Pharmacological evaluations demonstrated that the stereochemistry of the azetidine ring directly influences the compound's affinity and functional potency at the 5-HT2A receptor. Specifically, the lysergamide (B1675752) derived from (S,S)-(+)-2,4-dimethylazetidine displayed the highest affinity for the rat serotonin 5-HT2A receptor and the most LSD-like activity in behavioral models, even slightly exceeding the potency of LSD itself. researchgate.net In contrast, lysergamides synthesized from cis- and (R,R)-trans-dimethylazetidines were less potent. researchgate.net

These findings underscore the utility of the azetidine ring as a scaffold. By locking the N-alkyl substituents into a fixed orientation, the dimethylazetidine group helps to map the conformational requirements of the 5-HT2A receptor's binding site. This strategy of using isomeric, conformationally constrained scaffolds like dialkylazetidines is a powerful tool for modeling the active conformations of N,N-dialkylamide-containing ligands for various biological targets. researchgate.net

Table 1: Pharmacological Profile of Lysergamide Analogs with Dimethylazetidine Scaffolds

| Compound | Azetidine Moiety | Receptor Affinity (Ki, nM) at rat 5-HT2A | Relative Potency (vs. LSD) in Drug Discrimination Model |

| LSD | N,N-diethylamide | 7.3 ± 1.2 | 1.00 |

| LSZ | (S,S)-(+)-2,4-dimethylazetidide | 4.9 ± 0.8 | 1.25 |

| (R,R)-trans-lysergamide | (R,R)-(-)-2,4-dimethylazetidide | 58.7 ± 5.5 | 0.11 |

| cis-lysergamide | cis-2,4-dimethylazetidide | 120 ± 15 | 0.05 |

| This table is generated based on data reported in the study by Nichols et al. (2002) on lysergamides of isomeric 2,4-dimethylazetidines. researchgate.net |

Role in Peptidomimetics and Non-Natural Amino Acid Research

Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govwjarr.com A key strategy in creating peptidomimetics is the incorporation of non-natural amino acids, which can introduce conformational constraints, alter polarity, and provide novel side-chain functionalities. nih.govnih.govmdpi.com

This compound is conceptually derived from the non-natural amino acid azetidine-2-carboxylic acid (Aze). Aze is a four-membered ring analogue of proline, a five-membered ring amino acid. umich.edu Proline is well-known for its profound influence on the secondary structure of proteins. umich.edu Similarly, the smaller, more constrained azetidine ring of Aze can be incorporated into peptide backbones to induce specific structural changes. The N,N-dimethylamide at the C-terminus represents a common modification in peptidomimetic design to block the carboxylic acid group and alter the molecule's properties.

The use of conformationally restricted amino acids like Aze and its derivatives is a central theme in peptidomimetic research. acs.org These building blocks help to pre-organize the peptide backbone into specific secondary structures, which can lead to higher receptor affinity and selectivity. The rigidity of the azetidine ring system makes it an attractive tool for probing structure-activity relationships in biologically active peptides. umich.edu

Influence on Peptide Secondary Structure

The incorporation of the azetidine-2-carboxylic acid (Aze) ring into a peptide sequence has a significant and distinct impact on its secondary structure. Due to the constrained nature of the four-membered ring, the backbone dihedral angles (phi, ψ) are more restricted than in proline. This rigidity directly perturbs the typical secondary structures observed in peptides. umich.edu

Research on tetrapeptides containing both L-proline (Pro) and L-azetidine-2-carboxylic acid (Aze) has demonstrated this influence. For instance, a study on the tetrapeptide Boc-(L-Aze-L-Pro)2-Opcp found that it adopts an all-cis peptide bond conformation in trifluoroethanol, with torsion angles that are compatible with a left-handed helix. umich.edu This is a notable deviation from the structures typically formed by proline-rich sequences, which can adopt either all-cis (polyproline I) or all-trans (polyproline II) helical structures depending on the solvent.

Furthermore, when an azetidine group was introduced into a sequence of three consecutive proline residues (Boc-(L-Pro)3-L-Aze-Opcp), the resulting secondary structure contained a mix of both cis and trans peptide bonds. This finding was interpreted as a direct perturbation of the normal proline peptide secondary structure by the single azetidine ring. umich.edu The azetidine moiety disrupts the conformational homogeneity that would be expected in an oligo-proline sequence.

This ability to force specific, and often unusual, backbone conformations makes azetidine-based residues powerful tools. By strategically placing them within a peptide sequence, researchers can control the local secondary structure, influencing how the peptide folds and interacts with its biological target. The N,N-dimethylamide modification on the C-terminus would further stabilize the peptide against degradation without fundamentally altering the conformational influence of the azetidine ring on the preceding backbone structure.

Table 2: Conformational Effects of Azetidine-2-carboxylic Acid (Aze) in Peptides

| Peptide Sequence | Solvent | Observed Peptide Bond Conformation | Implied Secondary Structure |

| Boc-(L-Aze-L-Pro)2-Opcp | Trifluoroethanol | All-cis | Compatible with a left-handed helix |

| Boc-(L-Pro)3-L-Aze-Opcp | Chloroform or Trifluoroethanol | Mix of cis and trans | Perturbed/disrupted proline helix |

| This table is based on findings from the structural assessment of proline-containing tetrapeptides with azetidine-2-carboxylic acid. umich.edu |

Compound Index

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes for Diverse Azetidine (B1206935) Derivatives

The development of efficient and stereoselective synthetic routes is paramount to exploring the full potential of azetidine-containing molecules like N,N-dimethylazetidine-2-carboxamide. While classical methods for azetidine synthesis exist, contemporary research is focused on creating more diverse and densely functionalized derivatives.

One prominent strategy involves the reduction of β-lactams (azetidin-2-ones) . rsc.orgjmchemsci.com This well-established method offers a straightforward pathway to the azetidine core, and recent advancements have focused on achieving high stereoselectivity and functional group tolerance. The ready availability of a wide range of β-lactam precursors makes this a versatile approach.

Another area of intense investigation is the use of cycloaddition reactions . The [2+2] photocycloaddition, often referred to as the aza Paternò-Büchi reaction, has emerged as a powerful tool for constructing the azetidine ring. nih.govrsc.org Recent developments have seen the use of visible-light-mediated processes, which offer milder reaction conditions and improved sustainability. rsc.org

Furthermore, intramolecular cyclization reactions are being refined to provide access to complex azetidine structures. Palladium-catalyzed intramolecular C(sp³)–H amination represents a state-of-the-art method for forming the azetidine ring with high regioselectivity. rsc.org Lewis acid-catalyzed intramolecular aminolysis of epoxy amines is another promising route that allows for the construction of functionalized azetidines. frontiersin.org

The aza-Michael addition reaction has also been successfully employed for the synthesis of new azetidine amino acid derivatives. nih.gov This method involves the addition of NH-heterocycles to activated alkenes, providing a modular approach to a variety of substituted azetidines.

These evolving synthetic strategies are crucial for generating a library of this compound analogs with diverse substituents, which is essential for probing their structure-activity relationships in various applications.

| Synthetic Strategy | Description | Key Advantages | Relevant Research Findings |

| Reduction of β-Lactams | Conversion of the carbonyl group of a β-lactam to a methylene (B1212753) group. | Readily available starting materials, straightforward procedure. | Efficient reduction can be achieved with various reducing agents, preserving the stereochemistry of the ring. rsc.org |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. | Access to a wide range of substituted azetidines, stereocontrol is possible. | Visible-light-mediated reactions offer greener and milder conditions. nih.govrsc.org |

| Intramolecular C-H Amination | Palladium-catalyzed formation of a C-N bond to close the azetidine ring. | High regioselectivity, good functional group tolerance. | Enables the synthesis of functionalized azetidines from linear precursors. rsc.org |

| Aza-Michael Addition | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. | Modular approach, allows for the introduction of diverse substituents. | Effective for creating new heterocyclic amino acid derivatives containing the azetidine scaffold. nih.gov |

Advanced Characterization Methodologies for Complex Systems

As the complexity of synthesized azetidine derivatives increases, so does the need for sophisticated analytical techniques to fully elucidate their three-dimensional structures and dynamic behaviors. For a molecule like this compound and its derivatives, a combination of spectroscopic and crystallographic methods is indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural characterization in solution. One-dimensional ¹H and ¹³C NMR provide fundamental information about the molecular framework. jmchemsci.com Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially in complex, substituted azetidines. Furthermore, ¹⁵N NMR can offer valuable insights into the electronic environment of the nitrogen atom within the azetidine ring.

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is essential for confirming the elemental composition of newly synthesized compounds. nih.gov When coupled with fragmentation techniques (MS/MS), it can also provide valuable structural information. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to analyze reaction mixtures and assess the purity of the final products. researchgate.netmdpi.com

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the solid-state conformation of the molecule. nih.gov For chiral azetidine derivatives, single-crystal X-ray diffraction is invaluable for determining the absolute stereochemistry. This technique is also critical for understanding the intermolecular interactions that govern the packing of molecules in the crystalline state, which can provide insights into potential supramolecular assemblies.

Computational modeling , often used in conjunction with experimental data, has become a powerful tool for predicting the conformational preferences and electronic properties of azetidine derivatives. Density Functional Theory (DFT) calculations, for instance, can be used to model the geometries and vibrational frequencies of different conformers, aiding in the interpretation of experimental spectra. nih.gov

| Characterization Technique | Information Obtained | Application to Azetidine Derivatives |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D) | Connectivity, stereochemistry, solution-state conformation. | Elucidation of the precise three-dimensional structure of complex azetidine derivatives in solution. jmchemsci.com |

| Mass Spectrometry (HRMS, MS/MS) | Molecular weight, elemental composition, fragmentation patterns. | Confirmation of product identity and structural features. nih.gov |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, intermolecular interactions. | Definitive determination of stereochemistry and analysis of packing motifs. nih.gov |

| Computational Modeling (e.g., DFT) | Predicted geometries, conformational energies, electronic properties. | Complements experimental data and provides insights into molecular behavior. nih.gov |

Integration with Supramolecular Chemistry Concepts

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the study of systems held together by non-covalent interactions. The unique structural features of this compound suggest its potential as a valuable building block in the construction of novel supramolecular assemblies.

The presence of a tertiary amide group is particularly significant. The carbonyl oxygen of the amide is a potent hydrogen bond acceptor, while the lack of an N-H donor in the N,N-dimethylated form means it will not self-associate through amide-amide hydrogen bonding in the same way as primary or secondary amides. mdpi.com This "unidirectional" hydrogen bonding capability makes it an interesting component for creating specific, predictable interactions with hydrogen bond donors in a host-guest complex or a co-crystal.

Research into oligomers of azetidine-based α-amino acids has demonstrated the critical role of hydrogen bonding in dictating their secondary structures, with the potential to form either folded or extended conformations. While this compound itself cannot form these backbone hydrogen bonds, its incorporation into larger molecules could influence their folding patterns through steric effects and its hydrogen bond accepting capabilities.

The exploration of this compound in the context of supramolecular chemistry is still in its nascent stages. However, based on the fundamental principles of molecular recognition and self-assembly, it is a promising candidate for the design of new functional materials, sensors, and drug delivery systems.

| Supramolecular Interaction | Potential Role of this compound | Anticipated Outcome |

| Hydrogen Bonding | The carbonyl oxygen acts as a hydrogen bond acceptor. | Formation of co-crystals, host-guest complexes, and directed self-assembly. mdpi.com |

| Metal Coordination | The azetidine nitrogen can act as a ligand. | Construction of coordination polymers and metal-organic frameworks with defined architectures. nih.gov |

| Dipolar and van der Waals Interactions | The overall molecular shape and polarity guide intermolecular packing. | Crystal engineering of materials with specific solid-state properties. |

| Steric Influence | The rigid azetidine ring can influence the conformation of larger molecules. | Control over the folding of peptides or polymers containing this moiety. |

Q & A

Q. What are the recommended analytical techniques for characterizing N,N-dimethylazetidine-2-carboxamide and validating its purity?

Methodological Answer:

- Spectral Analysis : Use NMR (¹H and ¹³C) to confirm structural integrity, focusing on the azetidine ring and dimethylamide groups. Compare chemical shifts with analogous compounds (e.g., N,N-dimethylcyclohexanecarboxamide ).

- Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- Chromatography : Validate purity via HPLC or GC-MS, using retention times and peak symmetry as indicators. For polar compounds like acetamides, reverse-phase columns with acetonitrile/water gradients are effective.

- Cross-Validation : Resolve discrepancies (e.g., unexpected peaks in NMR) by repeating analyses under standardized conditions and referencing spectral databases (e.g., NIST Chemistry WebBook ).

Q. How should researchers handle this compound safely in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in a cool, dry, ventilated area, sealed in chemically resistant containers (e.g., glass or HDPE). Monitor for moisture ingress to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into drains due to potential environmental toxicity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reaction yields during the synthesis of this compound derivatives?

Methodological Answer:

- Mechanistic Probing : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. For azetidine ring formation, monitor intermediates via in-situ IR spectroscopy .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states, as seen in analogous carboxamide syntheses . Adjust solvent dielectric constant to enhance nucleophilicity of reactants.

- Catalytic Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity. Compare yields under homogeneous vs. heterogeneous conditions .

Q. How can researchers design robust protocols for assessing the biological activity of this compound analogs?

Methodological Answer:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes with hydrophobic active sites). Prioritize analogs with low binding energies .

- In Vitro Assays : Perform dose-response studies in cell lines, using Bradford assays for protein quantification to normalize cytotoxicity data.

- Data Triangulation : Validate activity claims by combining enzymatic assays, cellular viability tests, and structural analogs’ bioactivity profiles. Address outliers via molecular dynamics simulations to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.